4-Octanol

Description

Structure

3D Structure

Properties

IUPAC Name |

octan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFPPJOZXUTRAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870640 | |

| Record name | 4-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-62-8 | |

| Record name | (±)-4-Octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-OCTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-OCTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HZ7613II2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Octanol: Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octanol, a secondary eight-carbon alcohol, is a colorless liquid with a characteristic fruity odor.[1] It serves as a versatile compound in various industrial and research applications, notably as a fragrance and flavoring agent, a solvent, and an intermediate in chemical synthesis.[1][2] Its structure, featuring a hydroxyl group on the fourth carbon of an octane (B31449) chain, imparts specific physicochemical properties that are of interest in diverse fields, including materials science and chemical manufacturing. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental methodologies related to this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is a chiral molecule, existing as a racemic mixture of (R)-4-octanol and (S)-4-octanol unless a stereospecific synthesis is employed.[3][4][5][6] The IUPAC name for this compound is octan-4-ol.[3][7][8]

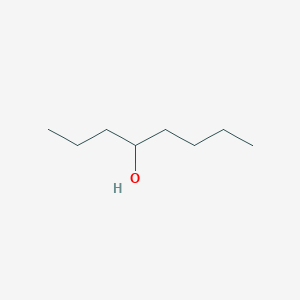

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

| Identifier | Value |

| IUPAC Name | octan-4-ol[3][7][8] |

| Synonyms | Butyl propyl carbinol, n-Octan-4-ol, 4-Octyl alcohol[1][9][10] |

| CAS Number | 589-62-8[1][2][3] |

| Molecular Formula | C₈H₁₈O[1][2][3] |

| Molecular Weight | 130.23 g/mol [7][8][11][12] |

| InChI | InChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3[3][11][13] |

| InChIKey | WOFPPJOZXUTRAU-UHFFFAOYSA-N[3][11][13] |

| SMILES | CCCCC(O)CCC[11][14][15] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing key data for its handling, application, and analysis.

| Property | Value | Unit |

| Appearance | Colorless liquid[1][2] | - |

| Boiling Point | 174-176[1][2][11][16] | °C |

| Melting Point | -41 to -42[1][9][14] | °C |

| Density | 0.818 - 0.821 (at 20 °C)[1][2][11][16] | g/mL |

| Refractive Index | 1.426 (at 20 °C)[1][2][11][16] | - |

| Flash Point | 65 - 71.1[1][2][9][16] | °C |

| Solubility in Water | 1527 (estimated) | mg/L at 25 °C |

| LogP (Octanol/Water Partition Coefficient) | 2.338 - 2.680[1][17] | - |

| Vapor Pressure | 0.284 (estimated)[2] | mmHg at 25 °C |

Spectroscopic Data

Spectroscopic data is fundamental for the identification and structural elucidation of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | Spectra available, typically in CDCl₃.[1][13] |

| ¹³C NMR | Spectra available, typically in CDCl₃.[1] |

| IR | Spectra available for both CCl₄ solution and liquid film.[1] |

| Mass Spectrometry | Electron ionization mass spectra are available in the NIST WebBook.[3] |

Synthesis of this compound

This compound can be synthesized through various organic chemistry routes. Two common methods are the reduction of the corresponding ketone and the Grignard reaction.

Reduction of 4-Octanone

A straightforward method for the synthesis of this compound is the reduction of 4-octanone. This can be achieved using various reducing agents.

Grignard Reaction

Another common synthetic route involves the Grignard reaction between a propyl magnesium halide and pentanal, or a butyl magnesium halide and butanal.

Biological Activity and Metabolism

While this compound is primarily used in the flavor and fragrance industries, it is important to consider its biological interactions, particularly its metabolism. As a secondary alcohol, this compound is expected to be metabolized in the liver. The primary metabolic pathway for secondary alcohols involves oxidation to the corresponding ketone, catalyzed by alcohol dehydrogenase (ADH).

Experimental Protocols

The following sections outline general experimental methodologies for determining the key physicochemical properties of liquid alcohols like this compound.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Heating mantle or oil bath

-

Round-bottom flask

-

Condenser

-

Thermometer

-

Boiling chips

Procedure:

-

Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Set up a distillation apparatus with the flask, condenser, and a collection vessel.

-

Insert a thermometer into the neck of the flask, ensuring the bulb is positioned just below the side arm of the condenser to accurately measure the temperature of the vapor.

-

Gently heat the flask.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.[4][16][18][19]

Determination of Density

Principle: Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (density bottle) or a graduated cylinder

-

Analytical balance

Procedure (using a pycnometer):

-

Weigh a clean, dry pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present, and cap it.

-

Wipe any excess liquid from the outside of the pycnometer.

-

Weigh the filled pycnometer.

-

Measure the volume of the pycnometer by filling it with a liquid of known density (e.g., deionized water) and weighing it.

-

Calculate the density of this compound using the formula: Density = (mass of this compound) / (volume of pycnometer).[3][11][14][17][20]

Determination of Refractive Index

Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

-

Abbe refractometer

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index.

-

Place a few drops of this compound onto the prism of the refractometer.

-

Close the prism and allow the sample to equilibrate to the desired temperature (typically 20 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Read the refractive index from the scale.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Procedure for ¹H and ¹³C NMR:

-

Prepare a sample by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the spectrum according to the instrument's standard operating procedures.

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.[21][22][23][24][25]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

Procedure (using Attenuated Total Reflectance - ATR):

-

Record a background spectrum of the clean ATR crystal.

-

Place a drop of this compound directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

The resulting spectrum will show the characteristic absorption bands for the hydroxyl (-OH) and alkyl (C-H) groups of this compound.[9][26][27][28][29]

Conclusion

This compound is a well-characterized secondary alcohol with established physical, chemical, and spectroscopic properties. Its synthesis is readily achievable through standard organic chemistry techniques, and its metabolism is presumed to follow pathways common to other secondary alcohols. The experimental protocols outlined provide a foundation for the analysis and quality control of this compound in a research or industrial setting. This guide serves as a valuable resource for professionals requiring a detailed understanding of this compound for its application in drug development, chemical synthesis, and other scientific endeavors.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 4. scribd.com [scribd.com]

- 5. This compound, (4R)- | C8H18O | CID 12346037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-4-Octanol | C8H18O | CID 12346038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ucc.ie [ucc.ie]

- 8. This compound | C8H18O | CID 11515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 10. This compound | 589-62-8 | TCI AMERICA [tcichemicals.com]

- 11. wjec.co.uk [wjec.co.uk]

- 12. benchchem.com [benchchem.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pro-lehrsysteme.ch [pro-lehrsysteme.ch]

- 15. benchchem.com [benchchem.com]

- 16. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. phillysim.org [phillysim.org]

- 20. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 21. depts.washington.edu [depts.washington.edu]

- 22. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]

- 23. azom.com [azom.com]

- 24. sites.bu.edu [sites.bu.edu]

- 25. Application of 1H Nuclear Magnetic Resonance Spectroscopy as Spirit Drinks Screener for Quality and Authenticity Control - PMC [pmc.ncbi.nlm.nih.gov]

- 26. jasco-global.com [jasco-global.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 29. agilent.com [agilent.com]

4-Octanol in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octanol (CAS 589-62-8), a secondary eight-carbon alcohol, is a versatile organic compound with a range of applications in research and industry. While often utilized as a solvent and an intermediate in organic synthesis, its specific properties and those of its derivatives are of increasing interest in fields such as drug development, materials science, and chemical ecology. This technical guide provides an in-depth overview of the research applications of this compound, detailing its physicochemical properties, its role in synthesis, and the functional applications of its derivatives. This guide includes structured data, detailed experimental protocols, and visualizations of relevant workflows and pathways to support researchers in their work.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in research. These properties influence its behavior as a solvent, its reactivity in chemical synthesis, and its potential interactions in biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈O | [1][2] |

| Molecular Weight | 130.23 g/mol | [2] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Weak, mellow aroma | [1][3] |

| Density | 0.818 g/mL at 20 °C | [1][3] |

| Boiling Point | 174-176 °C | [1][3] |

| Melting Point | -41 °C | [4] |

| Flash Point | 65 °C | [1][4] |

| Water Solubility | Insoluble | [1][3] |

| Solubility in Organic Solvents | Soluble in ether, benzene, ethanol | [1][3] |

| logP (Octanol/Water Partition Coefficient) | 2.680 | [5] |

| Vapor Pressure | 0.284 mmHg at 25 °C | [1] |

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic molecules, including esters, ethers, and more complex derivatives with applications in pharmaceuticals and materials science.[3]

Synthesis of 3-Amino-4-octanol (B1506556)

A significant application of this compound chemistry is in the synthesis of its amino derivative, 3-amino-4-octanol. This compound is a valuable building block for pharmaceuticals and corrosion inhibitors. The synthesis is typically a two-step process.

Step 1: Henry (Nitroaldol) Reaction to form 3-Nitro-4-octanol

-

Objective: To synthesize the intermediate 3-nitro-4-octanol from 1-nitropropane (B105015) and valeraldehyde (B50692).

-

Materials:

-

1-Nitropropane

-

Valeraldehyde

-

Methanol

-

Aqueous sodium hydroxide (B78521) (NaOH) solution

-

Round-bottom flask equipped with a stirrer and addition funnel

-

-

Procedure:

-

Charge the round-bottom flask with 1-nitropropane and methanol.

-

Slowly add valeraldehyde to the stirred solution.

-

Add the aqueous NaOH catalyst. An exotherm and a color change are typically observed.

-

Monitor the reaction to completion using an appropriate analytical method (e.g., GC-MS).

-

Step 2: Catalytic Hydrogenation to 3-Amino-4-octanol

-

Objective: To reduce the nitro group of 3-nitro-4-octanol to an amino group.

-

Materials:

-

3-Nitro-4-octanol (from Step 1)

-

Raney Nickel (or other suitable catalyst)

-

Methanol (as solvent)

-

High-pressure autoclave

-

-

Procedure:

-

Load the autoclave with 3-nitro-4-octanol, methanol, and the Raney Nickel catalyst.

-

Seal the autoclave and purge with nitrogen, followed by hydrogen.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 600 psig).

-

Heat the reaction mixture to the target temperature (e.g., 40 °C) and stir.

-

Monitor the reaction by observing hydrogen uptake.

-

Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.

-

Filter the catalyst to obtain the crude 3-amino-4-octanol solution.

-

The product can be purified by distillation.

-

Application of this compound Derivatives in Materials Science

Derivatives of this compound are being explored as alternatives to traditional plasticizers in polymer formulations. For instance, 4-propyl-1-octanol (B1371254) has been investigated as a novel plasticizer for polyvinyl chloride (PVC).

Evaluation of 4-Propyl-1-octanol as a PVC Plasticizer

The performance of a novel plasticizer is evaluated through a series of standardized tests to determine its efficacy in modifying the physical properties of the polymer.

-

Preparation of PVC Plastisols:

-

Formulate PVC plastisols with varying concentrations of 4-propyl-1-octanol and a control plasticizer (e.g., dioctyl phthalate (B1215562) - DOP).

-

The formulation typically includes PVC resin, the plasticizer, a thermal stabilizer, and a co-stabilizer like epoxidized soybean oil (ESBO).

-

Mix the components in a planetary mixer until a homogeneous paste is formed.

-

De-aerate the plastisol under vacuum to remove entrapped air.

-

-

Preparation of PVC Films:

-

Cast the de-aerated plastisol onto a glass plate using a casting knife to a specified thickness.

-

Cure the cast film in an oven at a set temperature and time (e.g., 180 °C for 5 minutes).

-

Allow the films to cool to room temperature before testing.

-

-

Performance Testing:

-

Mechanical Properties: Conduct tensile strength and elongation at break tests according to ASTM D638 standards.

-

Thermal Properties: Use thermogravimetric analysis (TGA) to assess thermal stability and differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg).

-

Migration Resistance: Evaluate the loss of plasticizer through solvent extraction (e.g., in hexane) or in contact with other materials, measuring the weight loss of the PVC film over time.

-

Analytical Methodologies

Accurate and reliable analytical methods are crucial for the identification and quantification of this compound and its derivatives in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a primary technique for this purpose.

Experimental Protocol: GC-MS Analysis of this compound

-

Objective: To identify and quantify this compound in a sample.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Sample Preparation:

-

Dissolve the sample containing this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

-

If necessary, perform a derivatization step (e.g., silylation) to improve the volatility and thermal stability of the analyte.

-

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp at 10 °C/min to 280 °C, hold for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Analyzer: Scan a mass range of m/z 40-400.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC) based on its retention time.

-

Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum of this compound.

-

Quantify the amount of this compound using a calibration curve prepared with standards of known concentrations.

-

| Parameter | Typical Value/Condition |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium (1 mL/min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

This compound as a Volatile Organic Compound (VOC) in Research

This compound is a volatile organic compound (VOC) that can be found in natural products and as a metabolic byproduct of microorganisms.[6][7] Research in this area focuses on identifying and quantifying this compound as a biomarker or as a component of a complex volatile profile.

Chemical Ecology Research

In chemical ecology, VOCs are studied for their role in mediating interactions between organisms. While direct research on this compound as a semiochemical is limited, its isomers are known to elicit behavioral responses in insects. The following is a generalized protocol for investigating the potential role of this compound as an insect attractant or repellent.

-

Objective: To assess the behavioral response of an insect to this compound.

-

Materials:

-

Y-tube or four-arm olfactometer

-

Purified air source

-

Flow meters

-

Humidifier

-

Test insects

-

High-purity this compound

-

Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

-

Filter paper discs

-

-

Procedure:

-

Prepare a solution of this compound in the chosen solvent at a specific concentration.

-

Apply a known volume of the this compound solution to a filter paper disc and allow the solvent to evaporate.

-

Place the treated filter paper in the odor source chamber of one arm of the olfactometer.

-

Place a filter paper treated only with the solvent in the odor source chamber of the other arm (control).

-

Introduce a single insect at the base of the olfactometer.

-

Record the time the insect spends in each arm and its first choice of arm within a set observation period.

-

Repeat the experiment with a sufficient number of insects to allow for statistical analysis.

-

Conclusion

This compound is a multifaceted compound with established and emerging applications in scientific research. Its utility as a solvent and a synthetic intermediate is well-documented, particularly in the production of valuable derivatives like 3-amino-4-octanol. Furthermore, the exploration of its derivatives as novel materials, such as plasticizers, highlights the potential for developing innovative products with improved performance and safety profiles. While direct research into the biological signaling effects of this compound is an area ripe for further investigation, the methodologies for studying its presence as a VOC and for its chemical analysis are well-established. This guide provides a foundational resource for researchers and professionals in drug development and materials science, offering detailed protocols and a structured overview of the current state of knowledge on this compound and its derivatives.

References

- 1. octan-4-ol [chembk.com]

- 2. This compound | C8H18O | CID 11515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 589-62-8 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Volatile organic compound - Wikipedia [en.wikipedia.org]

- 7. Identify a Major Natural Source of Volatile Organic Compounds (VOCs) → Learn [pollution.sustainability-directory.com]

Synthesis of 4-Octanol from 4-Octyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic routes for the preparation of 4-octanol from the internal alkyne, 4-octyne (B155765). The guide provides comprehensive experimental protocols, quantitative data, and visualizations of the reaction pathways to assist researchers in the practical application of these synthetic methods.

Executive Summary

The synthesis of this compound from 4-octyne can be effectively achieved through two principal pathways:

-

Route A: Hydroboration-Oxidation of an Alkene Intermediate. This two-step process involves the initial partial reduction of 4-octyne to cis-4-octene (B1353254), followed by the hydroboration-oxidation of the resulting alkene to yield this compound.

-

Route B: Reduction of a Ketone Intermediate. This pathway proceeds via the hydration of 4-octyne to form the corresponding ketone, 4-octanone (B1346966), which is subsequently reduced to the target alcohol, this compound.

Both routes offer viable methods for the desired transformation, with the choice of pathway potentially depending on available reagents, desired stereochemistry (though not a factor at the final product stage for this specific molecule), and overall yield considerations.

Route A: Synthesis via cis-4-Octene Intermediate

This synthetic approach is a two-stage process that first creates a carbon-carbon double bond with a specific stereochemistry, which is then converted to the alcohol.

Stage 1: Partial Reduction of 4-Octyne to cis-4-Octene

The selective reduction of the alkyne to a cis-alkene is a critical step, commonly achieved using a poisoned catalyst, such as Lindlar's catalyst.

Experimental Protocol:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a balloon filled with hydrogen gas is assembled. The flask is charged with 4-octyne (1.0 eq) and a suitable solvent, such as methanol (B129727) or hexane.

-

Catalyst Addition: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline; typically 5-10% by weight of the alkyne) is added to the flask.

-

Reaction Execution: The reaction mixture is stirred vigorously at room temperature under a positive pressure of hydrogen gas.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkyne and the formation of the alkene. The reaction should be stopped promptly upon disappearance of the starting material to prevent over-reduction to octane.

-

Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure. The resulting crude cis-4-octene can be purified by fractional distillation.

Stage 2: Hydroboration-Oxidation of cis-4-Octene to this compound

This reaction proceeds in two steps within a single pot to convert the alkene to the corresponding alcohol with anti-Markovnikov regioselectivity (which is not a factor here due to the symmetrical nature of the alkene).

Experimental Protocol:

-

Reaction Setup: A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum is charged with cis-4-octene (1.0 eq) dissolved in anhydrous tetrahydrofuran (B95107) (THF). The flask is cooled in an ice bath.

-

Hydroboration: A solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF, typically a 1 M solution in THF, ~0.33-0.5 eq) is added dropwise to the stirred solution of the alkene while maintaining the temperature at 0-5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Oxidation: The reaction mixture is cooled again in an ice bath, and a solution of sodium hydroxide (B78521) (e.g., 3 M aqueous solution, ~1.1 eq relative to BH₃) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, ~1.1 eq relative to BH₃), ensuring the temperature does not exceed 40-50 °C.

-

Workup and Purification: The reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC or GC). The layers are separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.[1][2]

Route B: Synthesis via 4-Octanone Intermediate

This alternative two-step synthesis involves the formation of a ketone, which is then reduced to the final alcohol product.

Stage 1: Hydration of 4-Octyne to 4-Octanone

The hydration of an internal alkyne can be catalyzed by acid, often with the addition of a mercury(II) salt to facilitate the reaction.[3][4][5]

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is charged with 4-octyne (1.0 eq), water, and a catalytic amount of concentrated sulfuric acid. A small amount of mercury(II) sulfate is added as a co-catalyst.

-

Reaction Execution: The mixture is heated under reflux with vigorous stirring for several hours.

-

Monitoring: The reaction progress is monitored by TLC or GC until the starting alkyne is consumed.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate. The product is extracted with an organic solvent such as diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude 4-octanone can be purified by distillation.

Stage 2: Reduction of 4-Octanone to this compound

The reduction of the ketone to the secondary alcohol is a standard transformation, readily achieved with a mild reducing agent like sodium borohydride (B1222165).[6][7][8]

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is charged with 4-octanone (1.0 eq) dissolved in a suitable protic solvent, such as methanol or ethanol. The solution is cooled in an ice bath.

-

Reduction: Sodium borohydride (NaBH₄, typically 1.0-1.5 eq) is added portion-wise to the stirred solution, maintaining a low temperature.

-

Reaction Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours.

-

Monitoring: The reaction is monitored by TLC or GC to confirm the disappearance of the starting ketone.

-

Workup and Purification: The reaction is quenched by the slow addition of water or dilute hydrochloric acid. The bulk of the organic solvent is removed under reduced pressure. The aqueous residue is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude this compound can be purified by fractional distillation under reduced pressure.[1][2]

Data Presentation

Table 1: Physical and Spectroscopic Data of Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |

| 4-Octyne | C₈H₁₄ | 110.20 | 131-132 | ¹H NMR (CDCl₃): δ ~2.1 (m, 4H), ~1.5 (m, 4H), ~0.9 (t, 6H).¹³C NMR (CDCl₃): δ ~80, ~22, ~20, ~13.[9][10] |

| cis-4-Octene | C₈H₁₆ | 112.22 | 122 | ¹H NMR (CDCl₃): δ ~5.3 (m, 2H), ~2.0 (m, 4H), ~1.4 (m, 4H), ~0.9 (t, 6H).¹³C NMR (CDCl₃): δ ~130, ~29, ~23, ~14.[11][12][13] |

| 4-Octanone | C₈H₁₆O | 128.21 | 164-166 | ¹H NMR (CDCl₃): δ ~2.4 (t, 4H), ~1.5 (m, 4H), ~0.9 (t, 6H).¹³C NMR (CDCl₃): δ ~211, ~42, ~26, ~17, ~14.IR (neat): ~1715 cm⁻¹ (C=O).[14][15][16] |

| This compound | C₈H₁₈O | 130.23 | 176-178 | ¹H NMR (CDCl₃): δ ~3.6 (m, 1H), ~1.4 (m, 8H), ~0.9 (t, 6H).¹³C NMR (CDCl₃): δ ~71, ~39, ~28, ~23, ~19, ~14.IR (neat): ~3350 cm⁻¹ (O-H).[17][18][19] |

Table 2: Summary of Reaction Yields (Illustrative)

| Reaction | Starting Material | Product | Typical Yield (%) |

| Partial Reduction | 4-Octyne | cis-4-Octene | 85-95% |

| Hydroboration-Oxidation | cis-4-Octene | This compound | 80-90% |

| Alkyne Hydration | 4-Octyne | 4-Octanone | 70-85% |

| Ketone Reduction | 4-Octanone | This compound | 90-98% |

Note: Yields are illustrative and can vary based on reaction scale, purity of reagents, and specific conditions employed.

Visualizations

Caption: Synthetic pathways for the conversion of 4-octyne to this compound.

Caption: General experimental workflow for organic synthesis and purification.

References

- 1. Purification [chem.rochester.edu]

- 2. benchchem.com [benchchem.com]

- 3. Hydration | OpenOChem Learn [learn.openochem.org]

- 4. orgosolver.com [orgosolver.com]

- 5. Khan Academy [khanacademy.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 4-Octyne(1942-45-6) 13C NMR [m.chemicalbook.com]

- 11. CIS-4-OCTENE(7642-15-1) 1H NMR spectrum [chemicalbook.com]

- 12. 4-Octene, (4Z)- | C8H16 | CID 5364446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. Octan-4-one | C8H16O | CID 11516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. 4-Octanone [webbook.nist.gov]

- 17. This compound(589-62-8) 13C NMR spectrum [chemicalbook.com]

- 18. This compound | C8H18O | CID 11515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to 4-Octanol (CAS 589-62-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-octanol (CAS 589-62-8), a secondary eight-carbon alcohol. It details its physicochemical properties, spectroscopic data, and key synthetic methodologies. The guide also explores its applications in various fields, with a particular focus on its relevance to drug development, including its role as a penetration enhancer and its significance in partition coefficient studies. Furthermore, this document elucidates the biological activity of this compound, including its interaction with ion channels and its metabolic pathways involving cytochrome P450 and alcohol dehydrogenase enzymes. Detailed experimental protocols for its synthesis and relevant analytical techniques are provided, alongside visualizations of key chemical and biological processes to support researchers and professionals in their work.

Physicochemical Properties

This compound, also known as butyl propyl carbinol, is a colorless liquid with a characteristic odor. It is a secondary alcohol with the chiral center at the fourth carbon. Its properties make it a versatile solvent and an intermediate in various chemical syntheses.

| Property | Value | Reference |

| CAS Number | 589-62-8 | [1] |

| Molecular Formula | C₈H₁₈O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| Appearance | Colorless liquid | - |

| Boiling Point | 174-176 °C | [2] |

| Density | 0.818 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.426 | - |

| Flash Point | 65 °C (149 °F) - closed cup | - |

| Water Solubility | Insoluble | - |

| LogP (Octanol/Water Partition Coefficient) | 2.7 (Computed) | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of its characteristic spectral data.

| Spectroscopic Data | Characteristic Peaks/Signals | Reference |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): ~3.6 (m, 1H, -CHOH), ~1.5 (m, 4H, -CH₂-CHOH), 0.9 (t, 6H, 2 x -CH₃) | [3] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~71 (-CHOH), ~39 (-CH₂-CHOH), ~28, ~23, ~14 (-CH₂, -CH₃) | [4] |

| Mass Spectrometry (EI) | m/z: 69 (base peak), 55, 73, 43, 87 | [1][5] |

| Infrared Spectroscopy (neat) | cm⁻¹: ~3350 (broad, O-H stretch), ~2930 (C-H stretch), ~1110 (C-O stretch) | [1][6] |

Synthesis of this compound

This compound can be synthesized through several established organic chemistry routes. The two primary methods are the Grignard reaction and the reduction of the corresponding ketone, 4-octanone (B1346966).

Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent, propylmagnesium bromide, with an aldehyde, valeraldehyde (B50692).

Synthesis via Reduction of 4-Octanone

This pathway involves the reduction of 4-octanone using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

Experimental Protocols

Protocol for Synthesis of this compound via Grignard Reaction

Materials:

-

Magnesium turnings

-

Iodine crystal

-

Anhydrous diethyl ether

-

Valeraldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous diethyl ether. In the dropping funnel, place a solution of 1-bromopropane in anhydrous diethyl ether. Add a small portion of the 1-bromopropane solution to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. Add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.

-

Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of valeraldehyde in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Transfer the mixture to a separatory funnel and separate the ether layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent by rotary evaporation. Purify the crude this compound by distillation.

Protocol for Synthesis of this compound via Reduction of 4-Octanone

Materials:

-

4-Octanone

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-octanone in methanol. Cool the solution in an ice bath.

-

Reduction: Slowly add sodium borohydride to the cooled solution in small portions. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Workup: Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether. Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent by rotary evaporation to yield this compound. Further purification can be achieved by distillation if necessary.

Applications in Research and Drug Development

This compound and other long-chain alcohols have several important applications in the field of drug development.

Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient is a critical parameter in drug design, providing a measure of a molecule's lipophilicity. A compound's LogP value influences its absorption, distribution, metabolism, and excretion (ADME) properties. The "shake-flask" method, using a biphasic system of n-octanol and water, is a standard experimental procedure to determine LogP.

Skin Penetration Enhancer

Long-chain alcohols, including this compound, can act as chemical penetration enhancers in transdermal drug delivery systems. They are thought to increase the permeability of the stratum corneum, the outermost layer of the skin, by disrupting the highly ordered lipid bilayers. This allows for enhanced diffusion of therapeutic agents through the skin.

Biological Activity and Signaling Pathways

While not extensively studied for its specific biological activities, this compound, as a member of the long-chain alcohol family, is known to interact with biological membranes and ion channels.

Interaction with Ion Channels

Studies have shown that octanols can modulate the activity of various ion channels. For instance, octanol (B41247) has been demonstrated to inhibit voltage-gated sodium channels and affect the activity of volume-regulated anion channels (VRACs) in pancreatic β-cells.[7][8] The interaction with these channels can lead to changes in cellular excitability and volume regulation.

Metabolism of this compound

As a xenobiotic, this compound is subject to metabolism in the body. The primary route of metabolism for alcohols is oxidation. This process is typically carried out by two main enzyme systems: alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP) enzymes.[9]

The metabolism of this compound likely proceeds via oxidation to the corresponding ketone, 4-octanone, which can be further metabolized.

Safety and Handling

This compound is considered a combustible liquid and can cause skin and eye irritation.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, and sources of ignition should be avoided. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound (CAS 589-62-8) is a secondary alcohol with well-defined physicochemical properties and established synthetic routes. Its relevance to the scientific and drug development communities lies in its use as a versatile solvent and chemical intermediate, its role in fundamental drug design parameters such as LogP, and its potential as a penetration enhancer in transdermal drug delivery. Furthermore, its interactions with biological systems, particularly ion channels and metabolic enzymes, present areas for further investigation. This technical guide provides a solid foundation of data and protocols to support and inspire future research and applications of this compound.

References

- 1. This compound | C8H18O | CID 11515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. This compound(589-62-8) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(589-62-8) 13C NMR [m.chemicalbook.com]

- 5. This compound(589-62-8) MS spectrum [chemicalbook.com]

- 6. This compound(589-62-8) IR Spectrum [chemicalbook.com]

- 7. n-Alcohols Inhibit Voltage-Gated Na+ Channels Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of octane derivatives on activity of the volume-regulated anion channel in rat pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An examination of octanol and octanal metabolism to octanoic acid by horse liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 4-octanol

An In-depth Technical Guide to the Physicochemical Properties of 4-Octanol

Introduction

This compound (CAS No. 589-62-8), also known as butyl propyl carbinol, is a secondary alcohol with the chemical formula C8H18O.[1][2] It is a colorless liquid with a characteristic weak, mellow aroma.[1] This versatile organic compound finds applications as a solvent, an intermediate in organic synthesis, and as a component in the formulation of fragrances, flavors, preservatives, dyes, and paints.[1][2] Its utility in research and various industrial sectors, including pharmaceuticals and cosmetics, stems from its specific physicochemical properties.[2] Octan-4-ol is a secondary alcohol where the hydroxyl group is located at position 4 of an octane (B31449) chain.[3] This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and logical visualizations to aid in understanding its chemical nature.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the following tables. This data is essential for its handling, application in synthetic chemistry, and for safety considerations.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H18O | [1] |

| Molecular Weight | 130.23 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Odor | Weak mellow aroma | [1] |

| Density | 0.818 g/mL at 20 °C | [1] |

| Melting Point | -41 °C to -42 °C | [4] |

| Boiling Point | 174-176 °C | [1][2] |

| Flash Point | 65 °C (149 °F) - closed cup | [1][4] |

| Vapor Pressure | 0.284 mmHg at 25 °C | [1][5] |

| Solubility | Insoluble in water; soluble in organic solvents like ether, benzene, and ethanol.[1] An estimated water solubility is 1527 mg/L at 25 °C.[5] |

Table 2: Optical and Thermodynamic Properties of this compound

| Property | Value | Source |

| Refractive Index (n20/D) | 1.426 | [2] |

| Octanol/Water Partition Coefficient (logP) | 2.33760 - 2.7 | [2][6][5] |

| pKa (Predicted) | 15.31 ± 0.20 | [6] |

| Liquid Phase Heat Capacity (Cp,liquid) | 332.08 J/mol·K | [7] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

Experimental Protocols

The determination of the physicochemical properties of alcohols like this compound involves a series of standardized experimental procedures. Below are detailed methodologies for key characterization experiments.

Determination of Solubility in Water

Objective: To qualitatively or quantitatively determine the solubility of this compound in water.

Materials:

-

This compound

-

Deionized water

-

Test tubes or vials

-

Graduated pipettes or cylinders

-

Vortex mixer or shaker

Procedure:

-

Add a measured volume of deionized water (e.g., 5 mL) to a clean test tube.[8]

-

Incrementally add known volumes of this compound to the water.[9]

-

After each addition, cap the test tube and agitate it vigorously for a set period (e.g., 1-2 minutes) to ensure thorough mixing.[8]

-

Allow the mixture to stand and observe the formation of layers. The presence of two distinct layers indicates immiscibility or low solubility.[10]

-

Record the volume of this compound at which a persistent second layer forms.[8]

-

Observations are typically recorded as miscible, partially soluble, or insoluble.[8]

Chromic Acid Test for Secondary Alcohols

Objective: To confirm the presence of a primary or secondary alcohol functional group. This compound, being a secondary alcohol, will yield a positive result.

Materials:

-

This compound

-

Chromic acid solution (Jones reagent)

-

Test tubes

Procedure:

-

In a clean, dry test tube, place approximately 1 mL of acetone.[11]

-

Add 5 drops of this compound to the acetone and gently swirl to mix.[11]

-

Add 2 drops of the chromic acid reagent to the mixture.[12]

-

Observe any color change within the first 5 seconds.[11]

-

A positive test for a primary or secondary alcohol is indicated by a color change from the orange of Cr6+ to a blue-to-green color of Cr3+.[9][11] Tertiary alcohols do not react under these conditions.[12]

Lucas Test for Differentiating Alcohol Classes

Objective: To distinguish between primary, secondary, and tertiary alcohols based on their reaction rate with the Lucas reagent.

Materials:

-

This compound

-

Lucas reagent (concentrated HCl and ZnCl2)

-

Test tubes

Procedure:

-

Place 2 mL of the Lucas reagent in a test tube.

-

Add approximately 0.5 mL of this compound to the reagent.

-

Stopper the test tube, shake vigorously, and then allow it to stand.

-

Observe the solution for the formation of an insoluble alkyl chloride, which appears as cloudiness or a distinct second layer.[9]

-

Secondary alcohols, such as this compound, will react to form a cloudy solution or a separate layer within 5-10 minutes, sometimes requiring gentle heating.[8] Tertiary alcohols react almost immediately, while primary alcohols show no reaction at room temperature.[8]

Visualizations

The following diagrams, created using the DOT language, illustrate key conceptual workflows and relationships relevant to the study of this compound.

References

- 1. This compound [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C8H18O | CID 11515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 589-62-8 | TCI AMERICA [tcichemicals.com]

- 5. This compound, 589-62-8 [thegoodscentscompany.com]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound (CAS 589-62-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. employees.oneonta.edu [employees.oneonta.edu]

- 9. scribd.com [scribd.com]

- 10. m.youtube.com [m.youtube.com]

- 11. tsfx.edu.au [tsfx.edu.au]

- 12. storage-cdn.labflow.com [storage-cdn.labflow.com]

In-Depth Technical Guide to 4-Octanol: Safety and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-octanol, tailored for laboratory and research and development environments. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of experimental work.

Hazard Identification and Classification

This compound is a combustible liquid that can cause serious eye irritation.[1][2] It is also harmful to aquatic life.[1] Inhalation of vapors may cause respiratory tract irritation, and prolonged or repeated skin contact may lead to dermatitis.

GHS Classification:

-

Serious Eye Damage/Eye Irritation - Category 1 / 2A[1][2][3]

-

Hazardous to the Aquatic Environment, Acute Hazard - Category 3[1][3]

-

Hazardous to the Aquatic Environment, Chronic Hazard - Category 3[3]

Signal Word: Danger[1]

Hazard Statements:

-

H227: Combustible liquid.[1]

-

H318 / H319: Causes serious eye damage / Causes serious eye irritation.[1][2]

-

H402: Harmful to aquatic life.[1]

-

H412: Harmful to aquatic life with long lasting effects.[4]

Data Presentation

The following tables summarize the key quantitative data for this compound and its isomers. Data for isomers is provided for reference where specific data for this compound is not available.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₈H₁₈O | [2] |

| Molecular Weight | 130.23 g/mol | [5] |

| Appearance | Colorless liquid | [1] |

| Odor | Unpleasant | [1] |

| Boiling Point | 174-176 °C (lit.) | [5] |

| Melting Point | -16 °C | [6] |

| Flash Point | 65 °C (149 °F) - closed cup | [7] |

| Autoignition Temperature | 253 °C (487.4 °F) | [6] |

| Density | 0.818 g/mL at 20 °C (lit.) | [5][8] |

| Vapor Density | 4.5 (Air = 1.0) | [1][6] |

| Vapor Pressure | 0.323 hPa at 25 °C | [1] |

| Water Solubility | 0.986 g/L at 20 °C | [1] |

| logP (Octanol/Water Partition Coefficient) | 2.72 | [1] |

Table 2: Toxicological Data

| Parameter | Value | Species | Notes | Reference |

| LD50 Oral | >3200 mg/kg | Rat | Data for 1-Octanol | [9] |

| LD50 Dermal | >5000 mg/kg | - | Data for 1-Octanol | [9] |

| Eye Irritation | Causes serious eye damage | Rabbit | - | [10] |

Table 3: Fire and Explosion Data

| Parameter | Value | Reference |

| Flammability | Combustible Liquid | [1] |

| Lower Explosion Limit (LEL) | 0.8 % (V) | [7] |

| Upper Explosion Limit (UEL) | No data available | |

| Suitable Extinguishing Media | Dry sand, dry chemical, or alcohol-resistant foam. | [1] |

| Unsuitable Extinguishing Media | For this substance/mixture no limitations of extinguishing agents are given. | [10] |

| Hazardous Combustion Products | Carbon oxides. | [1] |

Experimental Protocols: Safe Handling and Emergency Procedures

Engineering Controls

-

Ventilation: Handle this compound in a well-ventilated area. For procedures with the potential to generate aerosols or vapors, a certified chemical fume hood is mandatory.[11]

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

A risk assessment should be conducted for each experimental protocol to determine the specific PPE requirements.

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement.[11] A face shield must be worn in addition to goggles when there is a significant risk of splashing.[10]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[11] Gloves must be inspected before use and disposed of properly after handling the chemical.[9]

-

Skin and Body Protection: A laboratory coat is required.[11] For tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[10]

-

Respiratory Protection: If working outside of a fume hood or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.[11]

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[9] Keep away from heat, sparks, open flames, and hot surfaces.[1] Take precautionary measures against static discharge.[12]

-

Storage: Store in a cool, dry, and well-ventilated place.[9][13] Keep containers tightly closed when not in use.[9] Store away from incompatible materials such as strong oxidizing agents.[6]

Spill Management

-

Small Spills:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Ventilate the area and decontaminate the spill site.[11]

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's Environmental Health and Safety (EHS) department.[11]

-

First Aid Measures

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[1]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[10]

-

Inhalation: Move the person to fresh air.[10]

-

Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.[10]

Waste Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains.[1]

Mandatory Visualizations

The following diagrams illustrate key safety and handling workflows for this compound.

References

- 1. This compound CAS#: 589-62-8 [m.chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. leap.epa.ie [leap.epa.ie]

- 5. This compound = 97.0 GC 589-62-8 [sigmaaldrich.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. ccis.chemoventory.com [ccis.chemoventory.com]

- 8. This compound (CAS 589-62-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. fishersci.ca [fishersci.ca]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. This compound, 589-62-8 [thegoodscentscompany.com]

- 12. Predicting anionic surfactant toxicity to Daphnia magna in aquatic environment: a green approach for evaluation of EC50 values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemsafetypro.com [chemsafetypro.com]

Navigating the Solubility Landscape of 4-Octanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-octanol, an eight-carbon secondary alcohol, in various organic solvents. An understanding of its solubility is paramount for applications ranging from chemical synthesis and purification to formulation development in the pharmaceutical industry. This document outlines the predicted solubility profile of this compound, details a robust experimental protocol for its quantitative determination, and provides a visual workflow for solvent selection.

Core Principles of this compound Solubility

This compound's molecular structure, featuring a polar hydroxyl (-OH) group and a significant nonpolar alkyl chain, gives it an amphiphilic character. This dual nature governs its solubility based on the principle of "like dissolves like." The hydroxyl group can form hydrogen bonds with polar solvents, while the octyl chain favors interactions with nonpolar solvents. Consequently, this compound exhibits a wide range of solubilities across different organic solvent classes.

Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Miscible | The hydroxyl group of this compound can readily form hydrogen bonds with the hydroxyl groups of these short-chain alcohols, and the nonpolar chain is sufficiently small to be well-solvated. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Soluble | The polar nature of these solvents can interact with the hydroxyl group of this compound, while the organic character of the solvents can solvate the alkyl chain. |

| Nonpolar | Hexane, Toluene | Soluble | The long, nonpolar alkyl chain of this compound has strong van der Waals interactions with nonpolar solvents, overcoming the energetic penalty of solvating the polar hydroxyl group.[1] |

| Halogenated | Dichloromethane | Soluble | These solvents have a moderate polarity that can accommodate both the polar and nonpolar portions of the this compound molecule. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following methodology outlines a common approach for determining the solubility of a liquid solute like this compound in an organic solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or heating block

-

Calibrated thermometer or temperature probe

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or a calibrated refractometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume or mass of the chosen organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic water bath set to the desired temperature.

-

Stir the mixtures vigorously using magnetic stirrers for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. After this period, cease stirring and allow any undissolved this compound to settle.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant from each vial using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Transfer the aliquot to a volumetric flask and dilute with the pure solvent to a concentration suitable for the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a pre-calibrated Gas Chromatograph (GC) or by measuring the refractive index.

-

-

Data Analysis:

-

From the measured concentration and the dilution factor, calculate the concentration of this compound in the saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ), molarity (mol/L), or mole fraction.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

An In-depth Technical Guide to the Structural Isomers of Octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of octanol (B41247) (C₈H₁₈O). It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed information on the physicochemical properties, synthesis, and analysis of these compounds.

There are 89 structural isomers of octanol, which can be broadly classified into primary, secondary, and tertiary alcohols based on the substitution of the carbon atom bearing the hydroxyl group.[1] These isomers exhibit a wide range of physical and chemical properties, making them relevant in various fields, including pharmacology, materials science, and synthetic chemistry.

Physicochemical Properties of Octanol Isomers

Table 1: Physicochemical Properties of Selected Octanol Isomers

| Isomer Name | IUPAC Name | Type | Boiling Point (°C) | Density (g/cm³) | Water Solubility (g/L) |

| 1-Octanol | Octan-1-ol | Primary | 195 | 0.824 | 0.3[2][3][4][5] |

| 2-Octanol | Octan-2-ol | Secondary | 179 | 0.819 | 1.12 |

| 2-Ethylhexan-1-ol | 2-Ethylhexan-1-ol | Primary | 184 | 0.833 | 1.0 |

| 3-Methylheptan-2-ol | 3-Methylheptan-2-ol | Secondary | 175-177 | - | - |

| 3-Methylheptan-3-ol | 3-Methylheptan-3-ol | Tertiary | 165-167 | - | - |

| 2,2,4-Trimethylpentan-1-ol | 2,2,4-Trimethyl-1-pentanol | Primary | 147-149 | 0.82 | - |

Note: Data is compiled from various sources and may have slight variations depending on the experimental conditions. A dash (-) indicates that reliable data was not found.

Experimental Protocols

Synthesis of Octanol Isomers

The synthesis of specific octanol isomers can be achieved through various established organic chemistry reactions. The choice of method depends on the desired isomer (primary, secondary, or tertiary) and the available starting materials.

1. Synthesis of Primary Octanols (e.g., 2-Ethylhexanol)

A common industrial method for the synthesis of 2-ethylhexanol involves the aldol (B89426) condensation of n-butyraldehyde followed by hydrogenation.[6][7][8][9]

-

Step 1: Aldol Condensation of n-Butyraldehyde:

-

n-Butyraldehyde is treated with a base (e.g., sodium hydroxide) to form 2-ethyl-2-hexenal (B1232207).

-

-

Step 2: Hydrogenation:

-

The 2-ethyl-2-hexenal is then hydrogenated using a catalyst (e.g., nickel) under pressure to yield 2-ethylhexan-1-ol.

-

2. Synthesis of Secondary Octanols (e.g., 3-Methylheptan-2-ol)

Secondary alcohols can be synthesized via the Grignard reaction between a Grignard reagent and an aldehyde. For example, 3-methylheptan-2-ol can be synthesized by reacting pentylmagnesium bromide with propionaldehyde.

3. Synthesis of Tertiary Octanols (e.g., 3-Methylheptan-3-ol)

Tertiary alcohols are typically synthesized by the reaction of a Grignard reagent with a ketone. For the synthesis of 3-methylheptan-3-ol, butylmagnesium bromide can be reacted with 2-pentanone.[10]

Detailed Protocol: Synthesis of 3-Methylheptan-3-ol via Grignard Reaction [10]

-

Materials:

-

Magnesium turnings

-

Dry diethyl ether

-

n-Butyl bromide

-

2-Pentanone

-

1 M Sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Prepare the Grignard reagent by slowly adding a solution of n-butyl bromide in dry diethyl ether to magnesium turnings in a flask equipped with a reflux condenser.

-

Once the Grignard reagent is formed, cool the flask in an ice bath.

-

Slowly add a solution of 2-pentanone in dry diethyl ether to the Grignard reagent with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding 1 M sulfuric acid.

-

Separate the ether layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude 3-methyl-heptan-3-ol (B8253739) can be purified by distillation.

-

Analysis of Octanol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of octanol isomers in a mixture. The different isomers will have slightly different retention times on the GC column, and their mass spectra will provide fragmentation patterns that can be used for identification.

Detailed Protocol: GC-MS Analysis of Octanol Isomers (Adapted from a method for volatile compounds in whiskey)[11]

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5975 MS detector).

-

Capillary column: BP-20 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar polar column.

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp 1: Increase to 150 °C at 5 °C/min, hold for 2 minutes.

-

Ramp 2: Increase to 220 °C at 10 °C/min, hold for 25 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 35-400.

-

-

Sample Preparation:

-

Prepare a dilute solution of the octanol isomer mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethanol).

-

-

Data Analysis:

-

Identify the individual isomers by comparing their retention times and mass spectra to those of known standards or by interpretation of the fragmentation patterns.

-

Visualizations

Caption: Classification of octanol isomers.

Caption: Synthesis of a tertiary octanol.

Caption: GC-MS analysis workflow.

References

- 1. 2-Ethylhexanol synthesis - chemicalbook [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Octanol Structure, Formula & Properties | Study.com [study.com]

- 5. 111-87-5 CAS MSDS (1-Octanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. EP0216151B1 - Process for the preparation of 2-ethyl hexanol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst | Semantic Scholar [semanticscholar.org]

- 10. sciencemadness.org [sciencemadness.org]

- 11. mdpi.com [mdpi.com]

4-Octanol: A Versatile Chemical Intermediate in Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octanol, a secondary eight-carbon alcohol, is a versatile chemical intermediate with significant applications in organic synthesis. Its utility spans from the creation of flavors and fragrances to its role as a precursor in the synthesis of more complex molecules, including potential therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a focus on providing quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

Physicochemical Properties

This compound is a colorless liquid with a characteristic mild, mellow aroma.[1] It is less dense than water and insoluble in it, but readily soluble in most organic solvents such as ethanol, ether, and benzene.[1]

| Property | Value | Reference |

| Molecular Formula | C8H18O | [1][2] |

| Molecular Weight | 130.23 g/mol | [3] |

| CAS Number | 589-62-8 | [2] |

| Boiling Point | 174-176 °C | [1] |

| Density | 0.818 g/mL at 20 °C | [1] |

| Flash Point | 65 °C (149 °F) | [4] |

| Refractive Index | n20/D 1.426 |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound in a laboratory setting. The choice of method often depends on the available starting materials and desired scale.

Reduction of 4-Octanone (B1346966)

A common and straightforward method for synthesizing this compound is the reduction of the corresponding ketone, 4-octanone.

Workflow for the Reduction of 4-Octanone to this compound

Caption: General workflow for the synthesis of this compound via reduction of 4-octanone.

Experimental Protocol: Reduction of 4-Octanone with Sodium Borohydride (B1222165)

-

Materials: 4-octanone, sodium borohydride (NaBH4), methanol, diethyl ether, hydrochloric acid (1M), anhydrous magnesium sulfate, rotary evaporator, distillation apparatus.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-octanone in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions to the cooled solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding 1M hydrochloric acid until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by fractional distillation.

-

Grignard Reaction

This compound can also be synthesized via a Grignard reaction between a propyl magnesium halide and pentanal, or a butyl magnesium halide and butanal.

Logical Relationship in Grignard Synthesis of this compound

References

4-octanol as a secondary alcohol

An In-depth Technical Guide to 4-Octanol as a Secondary Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 589-62-8) is an organic compound and a member of the alcohol family.[1][2] Structurally, it is a secondary alcohol, as the hydroxyl (-OH) group is attached to a carbon atom that is bonded to two other carbon atoms.[3] Its chemical formula is C₈H₁₈O.[1][3][4][5] Also known by synonyms such as butyl propyl carbinol, this compound is a colorless liquid with a mild, mellow aroma.[1][6] It is characterized by its limited solubility in water but good solubility in many organic solvents like ether and ethanol.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactions, applications, and safety protocols, tailored for a technical audience.

Physicochemical and Spectroscopic Data

The properties of this compound are well-documented, making it a useful reference compound in various chemical studies. Quantitative data are summarized in the tables below for ease of reference.

Physical and Chemical Properties